(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C23H19FN2O4S and its molecular weight is 438.47. The purity is usually 95%.
BenchChem offers high-quality (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Cyclooxygenase Inhibition and Potential in Pain Management A derivative of the compound, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide, shows promising results as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in inflammation and pain, suggesting potential applications in managing conditions like rheumatoid arthritis and osteoarthritis. The modification with a fluorine atom in these derivatives has been found to increase selectivity and potency, highlighting a possible route for developing new pain management drugs (Hashimoto et al., 2002).
2. Neurokinin-1 Receptor Antagonism and Relevance to Emesis and Depression The compound has been structurally related to a neurokinin-1 receptor antagonist, which is significant in clinical settings for its effects in managing emesis (vomiting) and potentially depression. This highlights the compound's relevance in the development of treatments for these conditions (Harrison et al., 2001).
3. Role in Kynurenine Pathway and Neurological Applications Similar structures have been found to be potent inhibitors of kynurenine 3-hydroxylase. This enzyme is part of the kynurenine pathway, which is implicated in various neurological disorders. Therefore, compounds like this could have therapeutic applications in neurology, particularly in conditions involving neuronal injury (Röver et al., 1997).
4. Energetic Material Development Derivatives of the compound have been explored in the context of energetic materials. The introduction of specific functional groups, like azoxy N-oxide, has led to the development of substances with high density and good detonation properties, suggesting potential applications in material science (Zhang & Shreeve, 2014).
5. Anticancer and Antiviral Potential Celecoxib derivatives, structurally related to the compound, have shown diverse biological activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. This opens up possibilities for its use in treating various diseases, including cancer and hepatitis C virus infections (Küçükgüzel et al., 2013).
6. Gold-Catalyzed Chemistry in Organic Synthesis The compound's derivatives have been employed in gold(I)-catalyzed cascade reactions, enriching the field of organic synthesis and highlighting its utility in developing new synthetic methodologies (Wang et al., 2014).
7. Antiproliferative Activities Against Cancer Cells Research involving benzoxazole derivatives, structurally similar to the compound, shows significant antiproliferative activities in various cancer cell lines, pointing towards its potential in cancer therapy (Kuzu et al., 2022).
8. Explosive and Energetic Applications Similar compounds have been synthesized for use as insensitive energetic materials, combining different oxadiazole rings, which may find applications in the development of safer explosives (Yu et al., 2017).
properties
IUPAC Name |
(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S/c24-20-9-4-8-19(14-20)23-25-21(17-30-23)15-26(16-22-10-5-12-29-22)31(27,28)13-11-18-6-2-1-3-7-18/h1-14,17H,15-16H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGOTYIZNXRDDK-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=CO2)CC3=COC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CC=CO2)CC3=COC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.